molecular formula C14H19ClF3NO B1456178 3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219972-00-5

3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride

Numéro de catalogue: B1456178
Numéro CAS: 1219972-00-5
Poids moléculaire: 309.75 g/mol
Clé InChI: PVLXPRNOVYJEAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure: The compound features a piperidine ring substituted with a 2-[4-(trifluoromethyl)phenoxy]ethyl group. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring contributes to its electron-withdrawing properties, while the ethyl linker enhances conformational flexibility. The hydrochloride salt improves solubility and stability .

Molecular Formula: C₁₄H₁₉ClF₃NO Molecular Weight: 309.756 g/mol Key Identifiers: CAS RN 1219968-00-9, ChemSpider ID 25074055, and MDL MFCD13560458 .

Propriétés

IUPAC Name

3-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-5-13(6-4-12)19-9-7-11-2-1-8-18-10-11;/h3-6,11,18H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXPRNOVYJEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a trifluoromethyl group, a phenoxy group, and a piperidine ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClF3N2OC_{14}H_{18}ClF_3N_2O, with a molecular weight of approximately 354.75 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The trifluoromethyl group can significantly enhance binding affinity, potentially leading to the modulation of neurotransmitter systems and other signaling pathways. The phenoxy and piperidine moieties contribute to the overall stability and reactivity of the molecule, allowing it to exert its effects efficiently.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : The compound may provide neuroprotection by modulating glutamate receptors, which are involved in excitotoxicity associated with neurodegenerative diseases.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a derivative exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Studies : Animal models treated with similar piperidine derivatives showed reduced symptoms of anxiety and depression, suggesting potential applications in treating mood disorders .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntidepressantModulation of serotonin pathways
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveProtection against excitotoxicity

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

4-(2-(Trifluoromethyl)phenoxy)piperidine Hydrochloride (CAS RN 823782-74-7)
  • Structural Difference: Lacks the ethyl spacer between the piperidine and phenoxy groups.
  • Molecular Weight : ~303.75 g/mol (estimated).
  • Similarity Score : 0.78 (based on structural alignment algorithms) .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
  • Structural Difference : Contains dichloro and dimethyl substituents on the phenyl ring instead of -CF₃.
  • Molecular Weight : ~365.3 g/mol.
  • Implications : Chlorine and methyl groups introduce hydrophobicity, which could alter pharmacokinetics (e.g., increased lipid solubility) .
4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (CAS RN 337912-66-0)
  • Structural Difference : The -CF₃ group is at the meta position of the phenyl ring.
  • Implications : Meta substitution may reduce electronic effects compared to para, influencing interactions with biological targets .

Pyrrolidine-Based Analogs

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
  • Structural Difference : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • Molecular Weight : 267.68 g/mol.
  • Implications : Smaller ring size increases ring strain but may improve metabolic stability .
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS RN 1391407-62-7)
  • Structural Difference: Direct attachment of phenyl-CF₃ to pyrrolidine without an ethyl or phenoxy linker.
  • Similarity Score : 1.00 (due to identical -CF₃-phenyl motif).
  • Implications : Simplified structure may enhance synthetic accessibility but reduce selectivity in biological systems .

Ethyl-Linker Variations

4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride
  • Structural Difference: Replaces phenoxy with a direct ethyl-phenyl linkage.
  • Molecular Weight : ~319.79 g/mol.

Physicochemical and Pharmacological Comparisons

Key Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Solubility Stability
Target Compound 309.76 ~2.5 Moderate (HCl salt) Stable at room temp
4-(2-(Trifluoromethyl)phenoxy)piperidine HCl ~303.75 ~2.3 High (polar groups) Hygroscopic
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl 267.68 ~1.8 High Sensitive to light

Pharmacological Insights (Based on Structural Analogs)

  • Serotonin Reuptake Inhibition : Compounds like 3-(4-(trifluoromethyl)phenyl)piperidine hydrochloride () exhibit SSRI activity, hinting at possible CNS applications for the target molecule.

Méthodes De Préparation

Synthesis of Trifluoromethyl-Substituted Piperidine Core

A key step is the preparation of trifluoromethyl-substituted piperidine intermediates, which serve as precursors for further functionalization.

  • Fluorination of Piperidine Carboxylic Acids : According to a Chinese patent (CN102603611B), trifluoromethyl piperidine derivatives can be prepared by reacting piperidine carboxylic acids with sulfur tetrafluoride in the presence of anhydrous hydrofluoric acid and trichloromethane, under controlled temperature conditions (65–150 °C). The reaction proceeds in stainless steel autoclaves with subsequent neutralization and extraction steps to isolate the trifluoromethylated piperidines with yields ranging from 54.5% to 80.1% depending on the substrate and conditions (Table 1).
Embodiment Starting Material Temp (°C) Yield (%) Purity (%) Remarks
1 4-Piperidine carboxylic acid 85 80.1 95 3h reaction, distillation
6 Pipecolic Acid 65 54.5 98.9 3h reaction, chloroform extraction
8 Chloro-2-piperidine carboxylic acid 95 60.5 96.3 Neutralization to pH 10
9 4-Piperidine carboxylic acid 150 74.6 95.2 Higher temperature variant

Table 1: Selected fluorination conditions and yields for trifluoromethyl piperidine derivatives

Introduction of the 2-(4-Trifluoromethylphenoxy)ethyl Side Chain

The attachment of the 2-(4-trifluoromethylphenoxy)ethyl substituent onto the piperidine ring is typically achieved via nucleophilic substitution or ether formation reactions involving phenoxy derivatives.

  • Phenoxyalkylation of Piperidine : The reaction of 3-piperidinol or piperidine derivatives with 4-(trifluoromethyl)phenoxyethyl halides under basic conditions can yield the desired substituted piperidine. This step often requires careful control of reaction parameters to avoid side reactions and to maximize regioselectivity.

  • Though specific detailed protocols for this exact step are scarce in open literature, analogous methods for related compounds involve alkylation using 4-(trifluoromethyl)phenoxyethyl bromide or chloride with piperidine in polar aprotic solvents like acetonitrile or DMF, using bases such as potassium carbonate or sodium hydride.

Reduction and Hydrogenation Steps

Some synthetic routes, particularly those starting from pyridine derivatives, involve:

  • Stepwise Reduction : Conversion of pyridinium salts to tetrahydropyridine intermediates using sodium borohydride or other hydride donors at low temperatures (0–15 °C) in solvents like tetrahydrofuran (THF), followed by acid quenching and crystallization to yield piperidine derivatives with high purity and yield (up to 99% yield, 96% purity reported).

  • Catalytic Hydrogenation : Subsequent hydrogenation of tetrahydropyridine intermediates in the presence of acids and hydrogen sources with catalysts to form fully saturated piperidinium salts, which are then neutralized with alkali to yield piperidine compounds.

Formation of Hydrochloride Salt

  • The final step involves converting the free base piperidine derivative to its hydrochloride salt by treatment with hydrogen chloride in suitable solvents. This step improves the compound's stability, crystallinity, and handling properties.

Summary of a Representative Preparation Route

Step Reaction Description Reagents/Conditions Yield (%) Purity (%) Notes
1 Fluorination of piperidine carboxylic acid Sulfur tetrafluoride, HF, trichloromethane, 85 °C, 3 h 74.6 95.2 Autoclave reaction
2 Alkylation with 4-(trifluoromethyl)phenoxyethyl halide Base (K2CO3), DMF, reflux Not specified Not specified Typical nucleophilic substitution
3 Reduction of pyridinium salt to tetrahydropyridine intermediate NaBH4, THF, 0–15 °C, 6 h 99 96.1 Controlled temperature
4 Catalytic hydrogenation to piperidinium salt Acid, hydrogen source, catalyst Not specified Not specified Followed by neutralization
5 Formation of hydrochloride salt HCl in suitable solvent Quantitative High Final product isolation

Table 2: Overview of key synthetic steps for this compound synthesis

Research Findings and Optimization Notes

  • Temperature Control : Maintaining precise temperature during fluorination and reduction steps is critical for maximizing yield and minimizing impurities.

  • Purification : Extraction with chloroform or dichloromethane followed by crystallization from methanol or other solvents is effective for obtaining high-purity products.

  • Catalyst Selection : Use of appropriate catalysts in hydrogenation steps influences the completeness of reduction and product purity; platinum-based catalysts are common but costly and require careful handling.

  • Reaction Time : Prolonged reaction times (3–6 hours) are standard to ensure complete conversion in fluorination and reduction steps.

Q & A

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution :
  • Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Crystallization : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.